4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its biochemical and physiological effects. It was first synthesized in 1978 by the pharmaceutical company Hoffmann-La Roche, and has since been used in a wide range of scientific research applications.
Wirkmechanismus
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 acts as a selective antagonist of the benzodiazepine binding site on the GABA-A receptor. This binding site is responsible for the actions of benzodiazepines, which include sedation, anxiolysis, and anticonvulsant effects. By blocking this binding site, 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 can reverse the effects of benzodiazepines and has been used to investigate the role of this binding site in the actions of benzodiazepines.
Biochemical and Physiological Effects:
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to produce anxiogenic effects in animal models, and has been used to investigate the role of the GABA-A receptor system in anxiety. It has also been shown to produce anticonvulsant effects in animal models, and has been used to investigate the role of the GABA-A receptor system in epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 in lab experiments is that it is a highly selective antagonist of the benzodiazepine binding site on the GABA-A receptor. This allows researchers to investigate the role of this binding site in the actions of benzodiazepines without the confounding effects of other receptor systems. One limitation of using 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 is that it can produce anxiogenic effects in animal models, which may complicate the interpretation of some experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513. One area of interest is the role of the benzodiazepine binding site on the GABA-A receptor in the development of tolerance to benzodiazepines. Another area of interest is the use of 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 in the treatment of anxiety disorders and epilepsy. Finally, there is interest in developing new benzodiazepine antagonists that are more selective and have fewer side effects than 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513.
Synthesemethoden
The synthesis of 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 involves a multistep process that starts with the reaction of 2-aminobenzophenone with formaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then reacted with methylamine and acetic anhydride to form the benzodiazepine ring system. Finally, the benzodiazepine is reacted with benzoyl chloride to form 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513.
Wissenschaftliche Forschungsanwendungen
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 has been used in a variety of scientific research applications, including studies of the GABA-A receptor system. It has been shown to be a potent antagonist of the benzodiazepine binding site on the GABA-A receptor, and has been used to investigate the role of this binding site in the actions of benzodiazepines.
Eigenschaften
IUPAC Name |
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-20-10-11-21(13-16-4-2-3-5-17(16)20)12-14-6-8-15(9-7-14)18(19)22/h2-9H,10-13H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTMZBKJJOKURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.